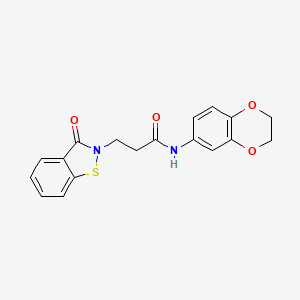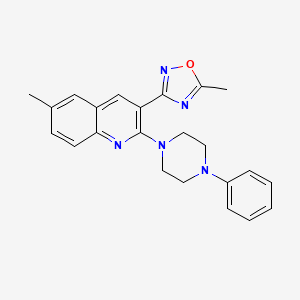
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline
Übersicht
Beschreibung
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenyl-1-piperazinyl)quinoline is 385.19026037 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amide Derivatives of Quinolone and Their Antimicrobial Studies
A series of quinolone derivatives with different substituents at the C-3 and C-7 positions were synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. The study highlighted the potential of quinolone derivatives as effective antimicrobial agents, providing a foundation for further research into their applications in fighting infections (Patel, Patel, & Chauhan, 2007).
Design and Synthesis of Quinoxaline-1,3,4-Oxadiazole Hybrid Derivatives as Potent Inhibitors of the Anti-apoptotic Bcl-2 Protein
Researchers synthesized a series of quinoxaline-1,3,4-oxadiazole hybrids and assessed their anticancer potential on human leukemia cells. The study demonstrated the effectiveness of these hybrids in inducing apoptosis with low toxicity, suggesting their potential as anticancer agents (Ono et al., 2020).
Structure–Activity Relationships of 6-Fluoroquinazolines
This research synthesized various 6-fluoro-7-(1-piperazino)quinazolines and evaluated their inhibitory activities toward TNF-α production and T cell proliferation. One compound, in particular, showed promising anti-inflammatory effects in rats, highlighting the potential of these compounds in treating inflammatory conditions (Tobe et al., 2003).
Novel Quinoline Based 1,3,4-Oxadiazole Derivatives
A new series of quinoline-based 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial, antitubercular, antimalarial, and cytotoxic activities. The study identified potent compounds with significant biological activities, suggesting their potential in developing new therapeutic agents (Ladani & Patel, 2015).
Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines
This research focused on synthesizing new quinoxaline derivatives and evaluating their antimicrobial activities. The study found that all selected compounds exhibit antimicrobial activity, with one compound showing a broad spectrum of activity, underscoring the therapeutic potential of quinoxaline derivatives (Refaat, Moneer, & Khalil, 2004).
Synthesis, Characterization, and Biological Evaluation of Substituted 1,3,4-Oxadiazole Derivative Derived from Ciprofloxacin
This study synthesized and characterized various 1,3,4-oxadiazole derivatives derived from ciprofloxacin and evaluated their antibacterial activity. The findings demonstrated enhanced antibacterial activity in some compounds compared to ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli (Singhai & Gupta, 2019).
Electrochemical Studies of 1-Cyclopropyl-6-Fluoro-1,4-Dihydro-7-(N-Piperazinyl)-4-Oxo-3-Quinoline Carboxylic Acid and Its Synthetic Precursors
This research provided electrochemical insights into quinoline carboxylic acid and its precursors, contributing to a better understanding of their properties and potential applications in various fields (Srinivasu et al., 1999).
Eigenschaften
IUPAC Name |
5-methyl-3-[6-methyl-2-(4-phenylpiperazin-1-yl)quinolin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-16-8-9-21-18(14-16)15-20(22-24-17(2)29-26-22)23(25-21)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWTSVNXQLJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4)C5=NOC(=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4503299.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B4503306.png)

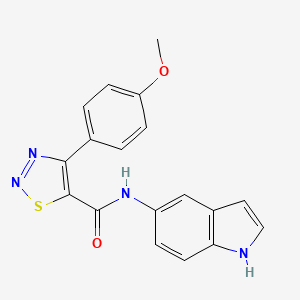

![2-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4503325.png)
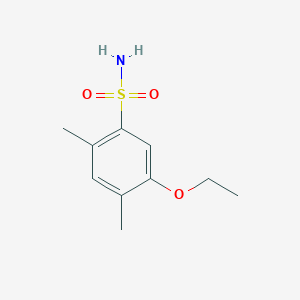

![1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4503346.png)

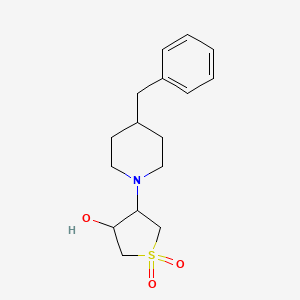
![4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4503367.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4503370.png)
